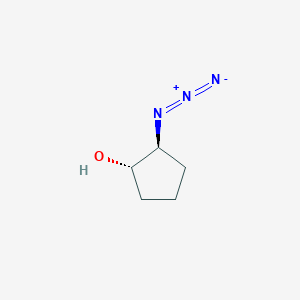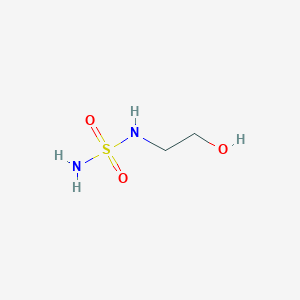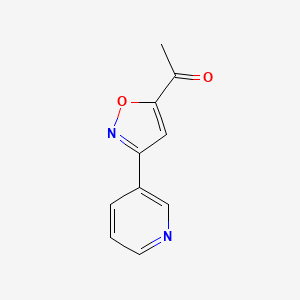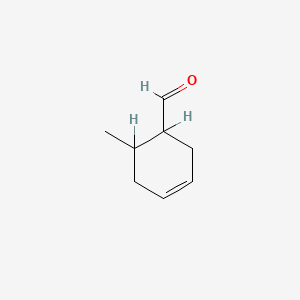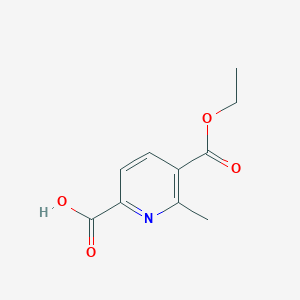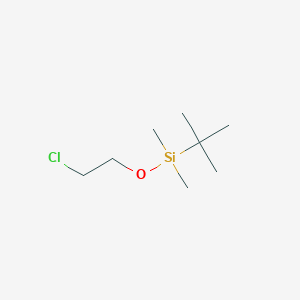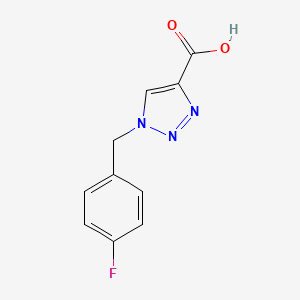
1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
説明
The compound “1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains a fluorobenzyl group and a triazole group . Fluorobenzyl compounds are often used in the synthesis of biologically active molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 4-fluorobenzyl bromide, are synthesized via halogenation of fluorobenzene in the presence of a Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . Fluorine-19 NMR can provide a wealth of molecular structure information .科学的研究の応用
Chemical Diversity and Biological Activity 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid belongs to the triazole family, a class of heterocyclic compounds known for their vast chemical diversity and significant biological activity. Triazoles have been extensively studied for their potential in creating new drugs due to their ability to exhibit a broad range of biological activities through structural variations. Recent patents and clinical studies have highlighted triazoles for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties, among others. This underlines the importance of triazoles in the pharmaceutical industry and their potential in addressing various health challenges, including emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).
Synthetic Routes and Applications The synthesis of 1,2,3-triazoles, including derivatives like this compound, is crucial for exploring their potential applications. Various synthetic routes have been developed to create these compounds, leveraging their stability and reactivity to form bonds with biological targets. Notably, the copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction, known as a click reaction, has been pivotal in efficiently synthesizing triazole derivatives. These synthetic methodologies not only support the rapid development of new triazole-based drugs but also open avenues for their application in material science and as corrosion inhibitors for metals (Kaushik et al., 2019).
Antibacterial Potential The antibacterial activity of triazole derivatives, particularly against Staphylococcus aureus, underscores the therapeutic potential of these compounds. Triazoles, including 1,2,3-triazole and 1,2,4-triazole-containing hybrids, have shown promise as potent inhibitors of key bacterial enzymes and proteins, presenting a viable strategy for tackling antibiotic-resistant bacterial infections. The dual or multiple mechanisms of action offered by these hybrids make them excellent candidates for developing broad-spectrum antibacterial agents (Li & Zhang, 2021).
Corrosion Inhibition Another remarkable application of 1,2,3-triazole derivatives is their effectiveness as corrosion inhibitors for various metals and alloys. The design and synthesis of these compounds, particularly the 1,4-disubstituted 1,2,3-triazoles, have been shown to significantly enhance the protection of metals against corrosion. Their stability under acidic conditions and their environmentally friendly nature make them suitable for industrial applications, addressing both performance and sustainability concerns (Hrimla et al., 2021).
Eco-friendly Synthesis The advancement in eco-friendly synthesis methods for triazoles, including this compound, reflects the growing emphasis on sustainable chemical processes. Recent developments have focused on reducing the environmental impact of synthesis by employing green chemistry principles, such as utilizing non-toxic catalysts and minimizing energy consumption. These innovations not only contribute to the sustainable production of triazole derivatives but also align with broader environmental goals (de Souza et al., 2019).
作用機序
Target of Action
Similar compounds have been found to target enzymes likeCathepsin K and COX-2/5-LOX , which play crucial roles in various biological processes, including inflammation and pain management .
Mode of Action
Similar compounds have been found to inhibit the activity of their target enzymes . This inhibition could occur through the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its usual reactions.
Biochemical Pathways
For instance, inhibition of COX-2/5-LOX can disrupt the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation .
Pharmacokinetics
Similar compounds have been found to be rapidly and extensively metabolized, with various metabolites excreted in urine . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.
Result of Action
Based on the potential targets, the compound’s action could result in reduced inflammation and pain due to the inhibition of key enzymes involved in these processes .
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWPNKWXZUADBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176831 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889939-73-5 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B3388660.png)
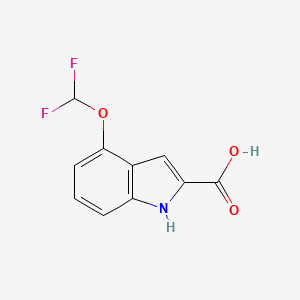
![3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B3388677.png)
![3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid](/img/structure/B3388683.png)
![ethyl 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3388702.png)
![Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate](/img/structure/B3388705.png)


